molecular formula C7H7BrO2S B1589526 Ethyl 2-bromothiophene-3-carboxylate CAS No. 632325-50-9

Ethyl 2-bromothiophene-3-carboxylate

Cat. No. B1589526
M. Wt: 235.1 g/mol
InChI Key: PDYDQPWWVZTVQD-UHFFFAOYSA-N
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Description

Ethyl 2-bromothiophene-3-carboxylate is an organic compound with the molecular formula C7H7BrO2S . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl 2-bromothiophene-3-carboxylate is 1S/C7H7BrO2S/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2H2,1H3 . This indicates that the molecule consists of a thiophene ring (a five-membered ring with one sulfur atom), with a bromine atom and a carboxylate group attached.


Physical And Chemical Properties Analysis

Ethyl 2-bromothiophene-3-carboxylate is a liquid at room temperature . It has a molecular weight of 235.10 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

1. Applications in Organic Synthesis

Ethyl 2-bromothiophene-3-carboxylate is utilized in various organic synthesis processes. For instance, Fu et al. (2012) demonstrated its use in palladium-catalyzed direct heteroarylations of heteroaromatics, allowing the formation of biheteroaryls in high yields, a process that is significant for the development of complex organic molecules (Fu, Zhao, Bruneau, & Doucet, 2012). Similarly, Taydakov and Krasnoselskiy (2010) utilized it for efficient bromination of ethyl 5-alkylthiophene-2-carboxylates, a key step in the synthesis of various organic compounds (Taydakov & Krasnoselskiy, 2010).

2. Photophysical Properties

Ethyl 2-bromothiophene-3-carboxylate plays a role in studying photophysical properties. Amati et al. (2010) explored its behavior in photochemical reactions, contributing to understanding the photophysical properties of certain organic compounds (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010).

3. Synthesis of Biologically Active Compounds

It has applications in the synthesis of biologically active compounds. Sharma et al. (2022) synthesized derivatives using ethyl 5-bromothiophene-2-carboxylate and evaluated their antifungal and antibacterial properties, highlighting its utility in developing new antimicrobial agents (Sharma et al., 2022). Ashalatha, Narayana, and Vijaya Raj (2009) also synthesized novel chalcones and evaluated their anti-inflammatory and antimicrobial activities, demonstrating the potential of ethyl 2-bromothiophene-3-carboxylate in medicinal chemistry (Ashalatha, Narayana, & Vijaya Raj, 2009).

4. Application in Materials Science

In materials science, Lee, Shim, and Shin (2002) used a bromothiophene derivative for the preparation of polyterthiophenes, a conductive polymer with potential applications in electronic devices (Lee, Shim, & Shin, 2002).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .

properties

IUPAC Name

ethyl 2-bromothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-2-10-7(9)5-3-4-11-6(5)8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYDQPWWVZTVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464418
Record name Ethyl 2-bromothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromothiophene-3-carboxylate

CAS RN

632325-50-9
Record name Ethyl 2-bromothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
W Liu, J Zhang, Z Zhou, D Zhang, Y Zhang… - Advanced …, 2018 - Wiley Online Library
… reaction of 2,2′-(5,5,10,10-tetrakis(2-butyloctyl)-5,10-dihydroindeno[2,1-a]indene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) 1 and ethyl 2-bromothiophene-3-carboxylate in …
Number of citations: 184 onlinelibrary.wiley.com
YJ Cheng, CH Chen, TY Lin… - Chemistry–An Asian …, 2012 - Wiley Online Library
… 2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene (1) 10 was treated with ethyl-2-bromothiophene-3-carboxylate (2) by Stille coupling to obtain compound 3. Double nucleophilic addition …
Number of citations: 27 onlinelibrary.wiley.com
Q Cao, W Xiong, H Chen, G Cai, G Wang… - Journal of Materials …, 2017 - pubs.rsc.org
… The synthesis began via a conventional Suzuki coupling reaction by the combination of a 2,7-diboronic ester of carbazole (1) and ethyl 2-bromothiophene-3-carboxylate to give …
Number of citations: 68 pubs.rsc.org
YJ Cheng, CH Chen, YS Lin, CY Chang… - Chemistry of …, 2011 - ACS Publications
… Suzuki coupling of 2, 8-diboronic ester DIDT (1) with ethyl 2-bromothiophene-3-carboxylate yielded compound 2. Double nucleophilic addition of the ester groups in 2 by (4-octyloxy)…
Number of citations: 62 pubs.acs.org
YL Chen, CY Chang, YJ Cheng, CS Hsu - Chemistry of Materials, 2012 - ACS Publications
… To a 100 mL round-bottom flask was introduced 1 (2 g, 3.88 mmol), ethyl 2-bromothiophene-3-carboxylate 2 (2.81 g, 9.31 mmol), Pd(PPh 3 ) 4 (0.22 g, 0.19 mmol), and degassed …
Number of citations: 106 pubs.acs.org
CH Chen, YJ Cheng, CY Chang, CS Hsu - Macromolecules, 2011 - ACS Publications
… (10) 2,8-Diboronic ester 5 was reacted with ethyl 2-bromothiophene-3-carboxylate by Suzuki coupling to obtain compound 6. Double nucleophilic addition of freshly prepared 4-(octyloxy…
Number of citations: 69 pubs.acs.org
Q An, W Gao, F Zhang, J Wang, M Zhang… - Journal of Materials …, 2018 - pubs.rsc.org
… The Stille coupling reaction between compound 1a (or 1b) and ethyl 2-bromothiophene-3-carboxylate was conducted to form compound 2a (or 2b). Then, compound 2a (or 2b) went …
Number of citations: 148 pubs.rsc.org
M Yuan, P Yang, MM Durban, CK Luscombe - Macromolecules, 2012 - ACS Publications
… Suzuki coupling of 2,7-diboronic ester silafluorene 1 with ethyl 2-bromothiophene-3-carboxylate afforded compound 3. Double nucleophilic addition of freshly prepared 4-(n-pentyl)…
Number of citations: 49 pubs.acs.org
손민휘 - 2020 - repository.pknu.ac.kr
… 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2dioxaborolane) 9 (0.16 mg, 0.25 mmol), ethyl 2-bromothiophene-3-carboxylate 11 (0.12 mg, 0.57 mmol), K2CO3 (0.20 …
Number of citations: 0 repository.pknu.ac.kr
P Jiang, H Lu, QQ Jia, S Feng, C Li, HB Li… - Journal of Materials …, 2019 - pubs.rsc.org
… Pd(0)-catalyzed Suzuki coupling of compound 3 with ethyl 2-bromothiophene-3-carboxylate afforded compound 4 in a yield of 53%. The reaction of 4 with 4-hexylphenyllithium was …
Number of citations: 21 pubs.rsc.org

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